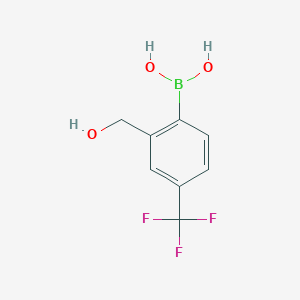

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid

CAS No.: 1629148-48-6

Cat. No.: VC4407741

Molecular Formula: C8H8BF3O3

Molecular Weight: 219.95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1629148-48-6 |

|---|---|

| Molecular Formula | C8H8BF3O3 |

| Molecular Weight | 219.95 |

| IUPAC Name | [2-(hydroxymethyl)-4-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,13-15H,4H2 |

| Standard InChI Key | QJZJYNDNLGOFFZ-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)C(F)(F)F)CO)(O)O |

Introduction

2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the molecular formula C8H8BF3O3. It is a compound of interest in organic synthesis, particularly in reactions such as the Suzuki-Miyaura cross-coupling, which is widely used in the synthesis of complex organic molecules . This compound features a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring, which is bonded to a boronic acid moiety.

Safety Information

-

GHS Pictogram: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust), P305 (If in eyes: Rinse cautiously with water for several minutes), P351 (Rinse with plenty of water), P338 (If eye irritation persists: Get medical advice/attention)

Applications and Research Findings

Boronic acids, including derivatives like 2-(Hydroxymethyl)-4-(trifluoromethyl)phenylboronic acid, are of growing interest due to their applications in:

-

Suzuki-Miyaura Cross-Coupling Reactions: These reactions are crucial for forming carbon-carbon bonds in organic synthesis .

-

Catalysis and Materials Science: Boronic acids can form supramolecular structures through hydrogen bonding, which is important in materials chemistry .

-

Medicine and Biology: They are used in drug development and as probes in biological systems .

Storage and Handling

Comparison with Other Boronic Acids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume